N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, which is further functionalized with a carbohydrazide group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 4-chloro-1,3-benzothiazole by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base.
Chromene Synthesis: The chromene moiety is synthesized by the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4H-chromene-4-one.
Coupling Reaction: The final step involves the coupling of the benzothiazole intermediate with the chromene derivative in the presence of hydrazine hydrate to form the target compound.
Industrial Production Methods
Industrial production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 4-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is unique due to its dual functionality, combining the properties of benzothiazole and chromene moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-16(23)10-8-24-12-6-2-1-4-9(12)15(10)22/h1-8H,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWXDYKPGZLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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